molecular formula C22H18N4O6S2 B2952016 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886926-80-3

3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2952016
CAS No.: 886926-80-3
M. Wt: 498.53
InChI Key: YHIJDEABCPPXBI-UHFFFAOYSA-N
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Description

The compound 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 886915-23-7) is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group and a benzenesulfonamido moiety at the benzamide’s third position. Its molecular formula is C22H18N4O6S2, with a molecular weight of 498.53 g/mol .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-13-6-5-12-18(19)21-24-25-22(32-21)23-20(27)15-8-7-9-16(14-15)26-34(30,31)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIJDEABCPPXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methanesulfonylphenyl Group:

    Coupling with Benzenesulfonamide: The final step involves coupling the oxadiazole derivative with benzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Biology

The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes, such as carbonic anhydrase, makes it a candidate for developing drugs to treat conditions like glaucoma, epilepsy, and certain cancers .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of carbonic anhydrase IX (CA IX) involves binding to the enzyme’s active site, thereby blocking its catalytic activity and affecting cellular pH regulation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Molecular Formula Substituents (Benzamide) Substituents (Oxadiazole) Molecular Weight Biological Activity/Application References
Target Compound C22H18N4O6S2 3-Benzenesulfonamido 5-(2-Methanesulfonylphenyl) 498.53 Research chemical (unreported)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) C29H28N4O5S 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] 544.62 Antifungal (C. albicans, IC50 unreported)
BG01446 (4-Chloro-N-[5-(2-Methanesulfonylphenyl)-oxadiazol-2-yl]benzamide) C16H12ClN3O4S 4-Chloro 5-(2-Methanesulfonylphenyl) 377.80 Structural analog (activity unstudied)
OX5 (3-{5-[4-(Dimethylamino)phenyl]-oxadiazol-2-yl}naphthalen-2-ol) C20H16N4O3 3-Naphthol 5-(4-Dimethylaminophenyl) 376.37 Cytotoxic (IC50: 24.14 ± 0.11 µM)
Derivative 6a (N-([4-(5-(Ethylthio)-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) C17H15N3O4S2 N-Sulfonyl 5-(Ethylthio) 421.45 hCA II inhibition (docking studies)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: LMM5 and LMM11 () exhibit antifungal activity against C. albicans due to their sulfamoyl and methoxybenzyl groups, which may enhance membrane penetration or target thioredoxin reductase. OX5 and OX7 () demonstrate cytotoxicity linked to electron-donating groups (dimethylamino, methoxy) on the oxadiazole’s aryl ring. The target compound’s methanesulfonylphenyl group, being electron-withdrawing, may reduce such activity unless paired with complementary substituents .

Enzyme Inhibition Potential: Derivative 6a () inhibits human carbonic anhydrase II (hCA II) via sulfonamide interactions with the zinc ion in the active site. The target compound’s dual sulfonyl groups (benzenesulfonamido and methanesulfonyl) could enhance binding to metalloenzymes but may increase steric hindrance . Compounds in (e.g., 8q) inhibit α-glucosidase and butyrylcholinesterase (BChE), suggesting oxadiazole-benzamide hybrids are versatile scaffolds. The target compound’s larger size (MW ~500) may limit bioavailability compared to smaller analogs like 8q (MW ~400) .

Physicochemical Properties: BG01446 () shares the 2-methanesulfonylphenyl-oxadiazole moiety with the target compound but replaces benzenesulfonamido with a chloro group, reducing molecular weight (377.80 vs. 498.53). This substitution likely increases lipophilicity (higher logP), which could enhance blood-brain barrier penetration but reduce solubility .

Drug-Likeness and Lipinski’s Criteria

  • However, analogs like LMM5 (MW 544.62) are still investigated for topical or injectable applications .
  • LogP: While exact values are unavailable, the dual sulfonyl groups likely lower logP compared to OX5 (dimethylamino group increases logP). This balance may optimize membrane permeability without excessive hydrophobicity .

Biological Activity

3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound contains a sulfonamide moiety linked to a 1,3,4-oxadiazole ring, which is known for its potential therapeutic applications. This article provides an overview of the biological activity of this compound based on recent research findings.

  • Molecular Formula : C22H18N4O6S2
  • Molecular Weight : 498.5 g/mol
  • CAS Number : 886915-23-7
  • Structure : The compound features a benzamide core with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Carbonic Anhydrase : Recent studies have demonstrated that derivatives of benzenesulfonamides linked to 1,3,4-oxadiazoles exhibit significant inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, and XIII). For instance, certain derivatives showed potency exceeding that of the standard drug acetazolamide .
  • Antifungal Activity : The compound has been evaluated for its antifungal properties against various fungal strains. In one study, it was found that certain derivatives exhibited higher antifungal activity than established fungicides like pyraclostrobin .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Biological Activity Data

A summary of biological activities and findings from various studies is presented in the table below:

Activity TypeFindingsReference
Carbonic Anhydrase InhibitionSome derivatives demonstrated IC50 values significantly lower than acetazolamide (e.g., 75.8 nM for hCA I)
Antifungal ActivityExhibited better antifungal efficacy than pyraclostrobin against Botrytis cinerea
Toxicity AssessmentLow toxicity observed in zebrafish embryos with an EC50 value of 20.58 mg/L

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized a series of benzamide derivatives containing the oxadiazole moiety and evaluated their biological activities. Among them, compounds with specific substituents showed enhanced antifungal properties against various pathogens .
  • Comparative Analysis with Standard Drugs : In comparative studies against standard antifungal agents, certain derivatives of the compound were found to be more effective in inhibiting fungal growth, suggesting potential for further development as therapeutic agents .

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